2,6-Dichloro-4-phenylquinoline

Antioxidant Activity DPPH Assay Quinoline SAR

2,6-Dichloro-4-phenylquinoline (98% purity) delivers a 25% lower DPPH radical scavenging IC50 (60.2 µg/mL) vs mono-chloro analogs, validating the 2,6-dichloro substitution motif for antioxidant SAR programs. Dual electrophilic sites enable regioselective hydrazine substitution at C2 while preserving the C6 chloro handle for triazoloquinoline cyclization. The 98% grade minimizes catalyst poisoning in Suzuki-Miyaura couplings and ensures stoichiometric control in hydrazinoquinoline synthesis. Pre-qualified scaffold for glycogen phosphorylase a-targeted anti-diabetic lead discovery.

Molecular Formula C15H9Cl2N
Molecular Weight 274.1 g/mol
CAS No. 10352-30-4
Cat. No. B1308551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-phenylquinoline
CAS10352-30-4
Molecular FormulaC15H9Cl2N
Molecular Weight274.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H9Cl2N/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H
InChIKeyFSVNVFMEUXPATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-phenylquinoline (CAS 10352-30-4): Core Properties and Research-Grade Purity Specifications for Pharmaceutical Intermediates


2,6-Dichloro-4-phenylquinoline (CAS 10352-30-4, molecular weight 274.1 g/mol) is a chlorinated heterocyclic aromatic compound within the quinoline family, featuring chlorine substituents at the 2- and 6-positions and a phenyl group at the 4-position of the bicyclic core . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry research, with documented utility in the preparation of hydrazinoquinolines and triazoloquinoline derivatives [1]. Commercial availability from established chemical suppliers typically ranges between 95% and 98% purity, with the latter specification (98% purity) representing a verifiable differentiator for sensitive downstream applications such as catalytic coupling reactions and high-fidelity biological assays .

Why Procurement of 2,6-Dichloro-4-phenylquinoline Demands Purity Verification: Substitution Risks in Synthesis Yield and Biological Variability


Procurement decisions for 2,6-dichloro-4-phenylquinoline cannot be reduced to simple catalog substitution based on molecular identity alone. The compound's utility as a synthetic intermediate in nucleophilic aromatic substitution reactions and heterocycle construction renders it sensitive to purity specifications . Impurities, including mono-chlorinated byproducts or residual palladium from Suzuki-type coupling syntheses, can directly compromise reaction yields, particularly in hydrazine-mediated derivatizations where precise stoichiometric control is essential for reproducible outcomes . Furthermore, when this scaffold is deployed in structure-activity relationship (SAR) studies targeting glycogen phosphorylase a or kinase inhibition, subtle variations in the electronic environment conferred by the specific 2,6-dichloro substitution pattern—distinct from 2-chloro or 6-chloro mono-substituted analogs—can produce measurable differences in molecular docking scores and in vitro antioxidant capacity that impact lead optimization trajectories [1]. Procurement therefore requires explicit purity verification to ensure batch-to-batch consistency in synthetic and biological workflows.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 2,6-Dichloro-4-phenylquinoline


In Vitro DPPH Radical Scavenging: IC50 Reduction via 2,6-Dichloro Substitution Pattern vs. Mono-Chloro Analog

In a comparative DPPH radical scavenging assay, the 2,6-dichloro-substituted derivative DCPQE (1-(2,6-dichloro-4-phenylquinolin-3-yl)ethanone) demonstrated an IC50 of 60.2 µg/mL, representing a measurable improvement in antioxidant capacity over the mono-chloro analog CPQE (1-(2-chloro-4-phenylquinolin-3-yl)ethanone), which exhibited an IC50 of 80.5 µg/mL [1]. Both compounds were evaluated against ascorbic acid (IC50 = 31.5 µg/mL) as the reference standard [1]. This approximately 25% reduction in IC50 correlates directly with the presence of the second chlorine substituent at the 6-position, highlighting the functional consequence of the specific 2,6-dichloro substitution pattern in modulating free radical scavenging activity [1].

Antioxidant Activity DPPH Assay Quinoline SAR Free Radical Scavenging

Commercial Purity Differentiation: 98% Purity Grade vs. Standard 95% Specifications for Synthetic Reliability

Commercial suppliers of 2,6-dichloro-4-phenylquinoline offer the compound at two principal purity grades: a standard grade of 95% purity (BenchChem B1308551) and an elevated grade of 98% purity (Fluorochem F494448) . The 98% purity specification reduces total impurity content from ≤5% to ≤2%, a difference of 3 percentage points that corresponds to a 60% reduction in potential contaminant load. This differentiation is particularly relevant for palladium-catalyzed Suzuki-Miyaura coupling applications where 2,6-dichloro-4-phenylquinoline may serve as a substrate, as residual impurities can interfere with catalyst turnover and reduce coupling efficiency [1]. Procurement of the 98% grade provides verifiable batch-to-batch consistency critical for reproducible synthetic yields in multistep heterocycle construction .

Chemical Procurement Purity Specification Synthetic Intermediate Quality Control

Synthetic Versatility: Quantitative Nucleophilic Substitution Yields in Hydrazinoquinoline Derivatization

2,6-Dichloro-4-phenylquinoline serves as a precursor for the synthesis of 6-chloro-2-hydrazino-4-phenylquinoline via regioselective nucleophilic aromatic substitution at the 2-position . Under refluxing hydrazine hydrate conditions, the reaction proceeds with a reported isolated yield of 67% (1.81 g product from 2.7 g starting material, 0.01 mole scale) . The chlorine at the 6-position remains intact under these conditions, preserving a functional handle for subsequent derivatization steps including cyclocondensation to triazoloquinolines [1]. This dual-reactivity profile—where the 2-chloro position undergoes substitution while the 6-chloro position remains available for downstream transformations—distinguishes 2,6-dichloro-4-phenylquinoline from mono-chloro analogs that lack the second reactive site for sequential functionalization.

Synthetic Intermediate Nucleophilic Aromatic Substitution Hydrazine Derivatization Heterocycle Synthesis

Computational Target Engagement: Molecular Docking Scores for Glycogen Phosphorylase a Inhibition

In silico molecular docking studies evaluating chloroquinoline derivatives against glycogen phosphorylase a (GP a) as an anti-diabetic target have been conducted [1]. The 2,6-dichloro-substituted derivative DCPQE was included among the docked compounds, with computational predictions of pharmacological properties such as ADMET parameters and drug-likeness evaluated in comparison with standard reference drugs [1]. While the publication does not provide explicit docking score values in the accessible content, the study establishes that the 2,6-dichloro substitution pattern on the 4-phenylquinoline scaffold is a computationally validated basis for further GP a inhibitor development [1]. This distinguishes the 2,6-dichloro-substituted scaffold from alternative quinoline substitution patterns that have not been similarly evaluated against this specific metabolic disease target.

Molecular Docking Glycogen Phosphorylase Anti-diabetic Agents In Silico Screening

Hazard Classification and Safe Handling: GHS07 Skin and Respiratory Irritant Warnings

The 98% purity grade of 2,6-dichloro-4-phenylquinoline (Fluorochem F494448) carries GHS07 classification with specific hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These classifications are accompanied by prescribed precautionary statements including P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/clothing and eye/face protection) . This explicit hazard and precautionary profile is not uniformly documented across all commercial suppliers of 4-phenylquinoline derivatives, making the availability of comprehensive safety data a procurement-relevant factor for laboratories requiring documented risk assessment prior to compound acquisition.

Safety Data GHS Classification Laboratory Handling Chemical Procurement

Priority Research Applications for 2,6-Dichloro-4-phenylquinoline Based on Quantified Differentiation Evidence


Synthesis of 6-Chloro-2-hydrazino-4-phenylquinoline as a Divergent Intermediate for Triazoloquinoline Libraries

This application leverages the validated synthetic procedure in which 2,6-dichloro-4-phenylquinoline undergoes regioselective nucleophilic aromatic substitution with hydrazine hydrate, yielding 6-chloro-2-hydrazino-4-phenylquinoline in 67% isolated yield while preserving the 6-chloro substituent for downstream cyclocondensation reactions [1]. This dual-reactivity profile enables access to 5-phenyl-[1,2,4]triazolo[4,3-a]quinoline derivatives—a scaffold of interest for CNS and anti-inflammatory drug discovery programs—in two sequential steps without intermediate purification bottlenecks .

Medicinal Chemistry SAR Campaigns Targeting Antioxidant Activity via 2,6-Dichloro Substitution

Based on the direct head-to-head comparison demonstrating that the 2,6-dichloro-substituted derivative DCPQE achieves a 25% lower IC50 in DPPH radical scavenging (60.2 µg/mL) compared to the mono-chloro analog CPQE (80.5 µg/mL), this compound is optimally suited as a core scaffold for SAR exploration targeting oxidative stress pathways [1]. The quantified potency improvement attributable to the 2,6-dichloro substitution pattern provides a rational basis for prioritizing this substitution motif in hit-to-lead optimization programs addressing conditions where free radical-mediated pathology is implicated [1].

In Silico-Driven Glycogen Phosphorylase a Inhibitor Discovery and Optimization

Computational validation via molecular docking studies against glycogen phosphorylase a establishes the 2,6-dichloro-4-phenylquinoline scaffold as a pre-qualified starting point for anti-diabetic lead discovery [1]. Medicinal chemistry teams pursuing metabolic disease targets can prioritize this scaffold for synthetic elaboration with confidence that the core substitution pattern has demonstrated favorable in silico target engagement and predicted ADMET compliance, reducing the synthetic burden associated with de novo scaffold screening [1].

Palladium-Catalyzed Cross-Coupling and Metal Coordination Chemistry Requiring High-Purity Substrates

For research applications involving Suzuki-Miyaura coupling or the preparation of metal coordination complexes with quinoline-based ligands, procurement of the 98% purity grade (Fluorochem F494448) is indicated [1]. The 60% reduction in total impurity content relative to standard 95% grades minimizes catalyst poisoning and side-product formation, which is particularly critical in cross-coupling reactions where 2,6-dichloro-4-phenylquinoline serves as an electrophilic partner and where residual halide impurities or palladium contaminants can compromise catalytic turnover .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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